molecular formula C38H76O2 B1597036 2-Octyldodecyl stearate CAS No. 22766-82-1

2-Octyldodecyl stearate

Cat. No.: B1597036
CAS No.: 22766-82-1
M. Wt: 565 g/mol
InChI Key: HXVCOQUDJKMJQY-UHFFFAOYSA-N
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Description

Contextualization of 2-Octyldodecyl Stearate (B1226849) within Synthetic Ester Chemistry

2-Octyldodecyl stearate is a synthetic ester formed from the reaction of stearic acid and 2-octyldodecanol. quora.comcosmileeurope.eu This positions it within the broader family of branched fatty acid esters. A key characteristic of these esters is the presence of branching in the alcohol or acid portion of the molecule, which significantly influences their physical and chemical behaviors. mdpi.com Specifically, this compound is classified as a Guerbet ester, derived from a Guerbet alcohol (2-octyldodecanol). plasticsurgerykey.comresearchgate.net The Guerbet reaction, discovered by Marcel Guerbet, involves the self-condensation of primary alcohols at elevated temperatures to produce branched dimer alcohols. researchgate.netaocs.org

The introduction of this branching disrupts the linear arrangement of the hydrocarbon chains, which in turn hinders crystallization and lowers the melting point of the compound. mdpi.com This is a crucial distinction from their linear counterparts, which tend to be solid at room temperature. mdpi.com The liquidity of this compound at room temperature, coupled with its high molecular weight, makes it a valuable component in various formulations. plasticsurgerykey.comhaihangchem.com

Below is a table summarizing the key chemical and physical properties of this compound:

PropertyValue
Chemical Name This compound
Synonyms Octyldodecyl stearate, Stearic acid, 2-octyldodecyl ester, 2-Octyl-1-dodecyl stearate, 2-octyldodecyl octadecanoate
CAS Number 22766-82-1
Molecular Formula C38H76O2
Molecular Weight 565.01 g/mol
Appearance Colorless liquid
Boiling Point 563.8 ± 18.0 °C (Predicted)
Density 0.856 ± 0.06 g/cm3 (Predicted)
Flash Point 301.8 °C
Refractive Index 1.457
Solubility Insoluble in water

Sources: haihangchem.comchemnet.comchemicalbook.comparchem.comnih.gov

Historical Development of Branched Chain Esters for Functional Material Applications

The journey of branched-chain esters is intrinsically linked to the discovery and development of Guerbet alcohols in the late 19th and early 20th centuries. researchgate.netscientificspectator.com Marcel Guerbet's pioneering work laid the foundation for a new class of branched primary alcohols with unique properties. aocs.orgguerbet.com Initially, the focus was on the alcohols themselves, which exhibited lower melting points and higher boiling points compared to their linear isomers, making them good lubricants and superfatting agents. researchgate.netaocs.org

The subsequent esterification of these Guerbet alcohols with various carboxylic acids, including fatty acids, led to the creation of Guerbet esters. These esters inherited the advantageous properties of their parent alcohols, notably their liquidity over a wide temperature range and oxidative stability. researchgate.net This made them highly suitable for applications where consistent performance under varying temperatures is crucial.

Over the years, research has expanded to include a wider variety of branched fatty acids and alcohols, moving beyond the initial Guerbet chemistry. For instance, "isostearic acid," a mixture of branched and linear saturated fatty acids, and its esters have become widely used in lubricant and cosmetic formulations. google.com The continuous exploration of different branching structures and their impact on ester properties has driven the development of tailored molecules for specific functional material applications, including lubricants, plasticizers, and emollients in personal care products. mdpi.comgoogle.comontosight.ai

Significance of this compound in Contemporary Chemical Research Paradigms

In modern chemical research, this compound and other branched fatty acid esters continue to be of significant interest due to their versatile properties and wide range of applications. mdpi.comgoogle.com Their primary function in many formulations is as an emollient and skin-conditioning agent, where they form a barrier on the skin's surface to slow down water loss. quora.comchemicalbook.com This occlusive property is highly valued in the cosmetics and personal care industries. chemicalbook.com

Beyond skincare, this compound is utilized as a viscosity-increasing agent in non-aqueous formulations, contributing to the desired texture and consistency of products like makeup and cleansers. quora.comhaihangchem.com Its use extends to eye makeup, blushes, and foundations. haihangchem.com

The unique combination of a high molecular weight and a low melting point, a direct result of its branched structure, makes it an effective pigment dispersant and provides a desirable feel on the skin without the greasiness often associated with high-molecular-weight linear esters. plasticsurgerykey.com Furthermore, the saturated nature of this compound imparts chemical stability, making it a reliable ingredient in complex formulations. google.com

Current research continues to explore the potential of branched esters in various fields. For instance, their excellent cold stability properties make them valuable in lubricant compositions. google.com The ongoing development of new biocatalytic processes for synthesizing branched-chain esters also points towards more environmentally friendly production methods. mdpi.com As the demand for high-performance and sustainable functional materials grows, the significance of well-defined branched esters like this compound in advanced chemical systems is expected to increase.

Properties

IUPAC Name

2-octyldodecyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H76O2/c1-4-7-10-13-16-18-19-20-21-22-23-24-26-29-32-35-38(39)40-36-37(33-30-27-15-12-9-6-3)34-31-28-25-17-14-11-8-5-2/h37H,4-36H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVCOQUDJKMJQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H76O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865067
Record name Octadecanoic acid, 2-octyldodecyl ester
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Molecular Weight

565.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22766-82-1
Record name Octyldodecyl stearate
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Record name Octyldodecyl stearate
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Record name Octadecanoic acid, 2-octyldodecyl ester
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Record name Octadecanoic acid, 2-octyldodecyl ester
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Record name 2-octyldodecyl stearate
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Record name OCTYLDODECYL STEARATE
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Synthetic Methodologies and Reaction Kinetics of 2 Octyldodecyl Stearate

Investigation of Catalyst Systems for Enhanced Reaction Efficiency

Homogeneous catalysts , such as sulfuric acid and p-toluenesulfonic acid, are soluble in the reaction medium. ache.org.rsmpg.de They are highly effective in promoting the esterification reaction due to the excellent contact between the catalyst and reactants. However, their primary drawback is the difficulty of separating them from the product mixture, which necessitates neutralization and washing steps that generate corrosive and often environmentally harmful waste. mpg.de

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. mdpi.com This characteristic offers significant advantages, including ease of separation from the product by simple filtration and the potential for regeneration and reuse, which makes the process more cost-effective and environmentally benign. mdpi.com For fatty acid esterification, various solid acid catalysts have been investigated, including:

Zeolites researchgate.net

Sulfated zirconia mdpi.com

Ion-exchange resins

Various metal oxides mdpi.commdpi.com

While heterogeneous catalysts offer process advantages, they can sometimes exhibit lower catalytic activity compared to their homogeneous counterparts due to mass transfer limitations between the phases. mdpi.com

Research into catalyst development for esterification aims to combine the high activity of homogeneous catalysts with the process advantages of heterogeneous systems. One of the most successful areas of novel catalyst development is in biocatalysis, particularly the use of immobilized enzymes. Lipases, when immobilized on a solid support, function as highly selective and reusable heterogeneous catalysts that operate under mild conditions. mdpi.com

Another area of development is in solid superacid catalysts, such as sulfated or tungstated zirconia, which have shown high activity in esterification reactions. mdpi.com Furthermore, the development of bifunctional heterogeneous catalysts, which possess both acidic and basic sites, can simultaneously promote the esterification of free fatty acids and the transesterification of triglycerides, which is particularly relevant in biodiesel production from unrefined oils. mdpi.com For the synthesis of 2-Octyldodecyl stearate (B1226849) from stearic acid, the focus remains on highly active and stable solid acid catalysts and immobilized lipases that can provide high yields and selectivity with minimal environmental impact. Research on palladium-based catalysts has shown high conversion of stearic acid with excellent selectivity toward the desired hydrocarbon products in deoxygenation reactions, a related field. abo.firesearchgate.net

Table 2: Comparison of Catalyst Systems for Esterification

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous AcidSulfuric Acid (H₂SO₄), p-Toluenesulfonic acidHigh reaction rates, low cost. ache.org.rsDifficult to separate, corrosive, waste generation. mpg.de
Heterogeneous Solid AcidZeolites, Sulfated Zirconia, Ion-exchange resinsEasy separation and reusability, less corrosive. mdpi.comPotentially lower activity, mass transfer limitations. mdpi.com
Biocatalyst (Immobilized Lipase)Novozym® 435 (Candida antarctica lipase (B570770) B)High selectivity, mild conditions, reusable, environmentally friendly. researchgate.netresearchgate.netHigher initial cost, potential for deactivation. mdpi.com

Green Chemistry Principles in 2-Octyldodecyl Stearate Production

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. astrazeneca.com The production of this compound can be made more sustainable by adhering to these principles.

Key green chemistry principles applicable to this synthesis include:

Waste Prevention: Designing syntheses to minimize waste. The use of heterogeneous catalysts and biocatalysts, which can be recycled, significantly reduces the waste associated with catalyst removal and neutralization. mdpi.comwjarr.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Esterification is inherently a high atom economy reaction, with water being the only by-product.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. Both acid-catalyzed and enzyme-catalyzed routes adhere to this principle. Biocatalysts like lipases are particularly advantageous due to their high selectivity, which prevents the formation of unwanted side products. researchgate.netmdpi.com

Use of Safer Solvents and Auxiliaries: Avoiding the use of solvents or choosing safer alternatives. The development of solvent-free systems for the enzymatic synthesis of cosmetic esters is a significant advancement in this area. mdpi.comresearchgate.netmdpi.com

By shifting from traditional homogeneous acid catalysis to processes utilizing immobilized enzymes or recyclable solid acid catalysts in solvent-free systems, the production of this compound can be aligned more closely with the goals of sustainability and green chemistry. researchgate.netmdpi.comwjarr.com

Solvent-Free and Supercritical Fluid Synthesis Methods

The enzymatic synthesis of this compound, typically through the esterification of stearic acid and 2-octyldodecanol, offers a mild and selective alternative to chemical methods. Lipases are the most commonly employed biocatalysts for this reaction due to their ability to function under gentle conditions and their high specificity, which reduces the formation of unwanted side products.

Solvent-Free Synthesis:

Solvent-free systems are particularly attractive for the synthesis of cosmetic esters as they simplify downstream processing, reduce waste, and are considered more environmentally friendly. In these systems, the reaction is typically carried out by directly mixing the reactants with an immobilized lipase. The absence of a solvent increases the concentration of reactants, which can lead to higher reaction rates. However, the high viscosity of the reaction mixture, especially with long-chain substrates like stearic acid and 2-octyldodecanol, can pose mass transfer limitations. Adequate mixing is therefore crucial to ensure efficient contact between the substrates and the enzyme.

Key parameters influencing the yield and reaction rate in solvent-free enzymatic esterification include temperature, enzyme loading, and the molar ratio of the reactants. Optimization of these parameters is essential for achieving high conversion rates. For the synthesis of similar long-chain esters, temperatures are often maintained between 60-80°C to ensure the reactants are in a liquid state and to maximize enzyme activity without causing denaturation. Enzyme loading is a critical factor affecting the reaction kinetics; higher concentrations generally lead to faster reaction rates, though an optimal level must be determined to balance cost and efficiency. The molar ratio of alcohol to acid is also a key variable, with an excess of the alcohol often used to shift the equilibrium towards the product side.

Supercritical Fluid Synthesis:

Supercritical fluids, most commonly carbon dioxide (scCO₂), have emerged as a promising medium for enzymatic reactions. Supercritical CO₂ is non-toxic, non-flammable, inexpensive, and can be easily removed from the reaction mixture by depressurization. Its gas-like viscosity and liquid-like density provide excellent mass transfer properties, which can overcome the diffusion limitations often encountered in viscous solvent-free systems.

In the context of this compound synthesis, scCO₂ can act as a solvent for the substrates, creating a homogeneous reaction phase and facilitating their access to the active sites of the lipase. The solubility of long-chain fatty acids and alcohols in scCO₂ is dependent on the pressure and temperature of the system. Therefore, careful control of these parameters is necessary to maintain a single phase and optimize the reaction environment. Research on the enzymatic esterification of other long-chain fatty acids in scCO₂ has shown that high conversions can be achieved under relatively mild conditions. For instance, the lipase-catalyzed production of n-octyl oleate (B1233923) in dense CO₂ has been successfully demonstrated, indicating the feasibility of this technology for similar large esters.

ParameterSolvent-Free SynthesisSupercritical Fluid (scCO₂) Synthesis
Reaction Medium No solvent, direct mixing of reactantsSupercritical carbon dioxide
Operating Temperature Typically 60-80°CTypically 40-60°C
Operating Pressure AtmosphericHigh pressure (e.g., 100-200 bar)
Mass Transfer Can be limited by high viscosityEnhanced due to low viscosity and high diffusivity
Product Separation Requires downstream purificationSimplified; CO₂ is removed by depressurization
Environmental Impact Low, no solvent wasteVery low, CO₂ can be recycled

Reduction of By-Product Formation and Waste Minimization

A significant advantage of enzymatic synthesis over traditional chemical methods is the substantial reduction in by-product formation. The high selectivity of lipases ensures that the esterification reaction proceeds with minimal side reactions. In the synthesis of this compound from stearic acid and 2-octyldodecanol, the primary by-product is water, which is formed in stoichiometric amounts.

By-Product Control:

The accumulation of water in the reaction medium can inhibit enzyme activity and shift the reaction equilibrium back towards the reactants, thereby lowering the final ester yield. To mitigate this, various strategies are employed to remove water in situ. In solvent-free systems, this can be achieved by conducting the reaction under vacuum or by bubbling dry nitrogen through the mixture. The use of molecular sieves to adsorb water is another common and effective method. In supercritical fluid systems, the water produced can sometimes be selectively removed by tuning the solvent properties of the scCO₂.

Other potential by-products in chemical synthesis, such as those arising from the dehydration of the Guerbet alcohol (2-octyldodecanol) or from side reactions of stearic acid at high temperatures, are largely avoided in the mild conditions of enzymatic catalysis.

Waste Minimization:

Waste minimization is a core principle of green chemistry and a key benefit of enzymatic, solvent-free, and supercritical fluid synthesis routes.

Solvent-Free Systems: By eliminating the need for organic solvents, these systems drastically reduce the generation of solvent waste, which is often hazardous and costly to dispose of. This aligns with the principles of creating more sustainable manufacturing processes.

Supercritical Fluid Systems: The use of scCO₂ as a reaction medium is inherently a waste-reducing technology. After the reaction, the CO₂ can be easily and completely separated from the product and unreacted substrates by simple depressurization and can be recycled for subsequent batches.

Catalyst Reusability: The use of immobilized enzymes is a cornerstone of waste minimization in these processes. Immobilization allows for the easy separation of the enzyme from the reaction mixture by filtration or centrifugation, enabling its reuse for multiple reaction cycles. This not only reduces the cost associated with the enzyme but also minimizes the biological waste generated. The stability of the immobilized lipase over repeated uses is a critical factor for the economic viability of the process on an industrial scale.

StrategyImpact on By-Product/WasteApplicability
Immobilized Lipase Reduces enzyme waste through reuseBoth Solvent-Free and scCO₂
Vacuum/Nitrogen Sparging Removes water by-product to drive equilibriumSolvent-Free
Molecular Sieves Adsorbs water by-productBoth Solvent-Free and scCO₂
Solvent-Free Reaction Eliminates solvent wasteN/A
Supercritical CO₂ Eliminates organic solvent waste, allows for CO₂ recyclingN/A

Purification Techniques and Process Engineering for Research-Grade Material

The production of research-grade this compound requires a high degree of purity, necessitating effective purification techniques to remove unreacted substrates, the enzyme, and any minor by-products. The choice of purification method depends on the scale of the synthesis and the specific impurities present.

Purification Techniques:

Following the enzymatic synthesis, the crude reaction mixture typically contains the desired ester, unreacted stearic acid and 2-octyldodecanol, and the immobilized enzyme.

Enzyme Removal: The first step is the separation of the immobilized enzyme, which can be readily achieved by filtration or centrifugation. This simple separation is a major advantage of using immobilized biocatalysts.

Removal of Unreacted Substrates:

Column Chromatography: For small-scale laboratory preparations aimed at producing high-purity material, silica (B1680970) gel column chromatography is a common and effective method. A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, can be used to separate the non-polar this compound from the more polar unreacted stearic acid and 2-octyldodecanol.

Molecular Distillation: On a larger scale, molecular distillation (or short-path distillation) is a suitable technique for separating the high-boiling point this compound from the more volatile unreacted starting materials. This method is performed under high vacuum, which allows for distillation at lower temperatures, thus preventing thermal degradation of the product.

Crystallization: Low-temperature crystallization can be employed to purify the ester. By dissolving the crude product in a suitable solvent and cooling it, the high-melting point components (like unreacted stearic acid) may crystallize out, leaving the ester in the solution, or vice-versa depending on the solvent and temperature.

Process Engineering for Research-Grade Material:

The design of the synthesis and purification process is crucial for obtaining research-grade this compound.

Reactor Design: For laboratory-scale synthesis, stirred-tank reactors are commonly used. For solvent-free systems, efficient mechanical stirring is necessary to overcome mass transfer limitations. In supercritical fluid systems, a high-pressure batch or continuous-flow packed-bed reactor containing the immobilized enzyme is typically employed. Continuous-flow reactors can offer better control over reaction parameters and facilitate process scale-up.

Process Monitoring: In-line monitoring techniques, such as Fourier-transform infrared (FTIR) or near-infrared (NIR) spectroscopy, can be used to track the progress of the esterification reaction in real-time. This allows for precise determination of the reaction endpoint and optimization of the reaction time.

Integrated Processes: For efficient production, an integrated process that combines the reaction and initial purification steps can be designed. For example, in a supercritical fluid process, the separation of the product from the unreacted substrates can be partially achieved by fractional separation during the depressurization stage.

The combination of a highly selective enzymatic synthesis method with advanced purification techniques is key to producing this compound of the high purity required for research and specialized cosmetic applications.

Purification StepTechniquePrinciple of SeparationScale
Enzyme Removal Filtration/CentrifugationSolid-liquid separationLab & Industrial
Substrate Removal Column ChromatographyPolarity differencesLab
Molecular DistillationBoiling point differences under vacuumLab & Industrial
CrystallizationSolubility differences at low temperatureLab & Industrial

Molecular Structure, Conformation, and Intermolecular Interactions

Spectroscopic Elucidation of 2-Octyldodecyl Stearate (B1226849) Structure

Spectroscopic techniques are pivotal in confirming the molecular structure of 2-Octyldodecyl stearate, a large ester with the chemical formula C₃₈H₇₆O₂. Each method provides unique insights into the arrangement of atoms and functional groups within the molecule. Due to a lack of publicly available, specific experimental spectra for this compound, this section outlines the expected spectroscopic characteristics based on the analysis of similar long-chain and branched esters.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Nuances

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. In this compound, ¹H and ¹³C NMR would provide definitive evidence of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show several characteristic signals. The protons on the methylene (B1212753) group adjacent to the ester oxygen (O-CH₂) would appear furthest downfield, typically in the range of 4.0-4.2 ppm, due to the deshielding effect of the oxygen atom. The protons on the alpha-carbon of the stearate chain (adjacent to the carbonyl group) would likely resonate around 2.2-2.4 ppm. The methine proton at the branch point of the 2-octyldodecyl chain would also have a distinct chemical shift, expected around 1.5-1.7 ppm. The numerous methylene protons (-CH₂-) of the long alkyl chains would produce a large, overlapping signal cluster around 1.2-1.4 ppm. The terminal methyl protons (-CH₃) of both the stearate and the 2-octyldodecyl chains would appear furthest upfield, typically around 0.8-0.9 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information. The carbonyl carbon (C=O) of the ester group is the most deshielded, with a characteristic chemical shift in the range of 170-175 ppm. libretexts.org The carbon of the methylene group attached to the ester oxygen (O-CH₂) would appear around 60-65 ppm. oregonstate.edu The carbon at the branch point of the 2-octyldodecyl group and the alpha-carbon of the stearate chain would resonate in the 30-40 ppm range. The internal methylene carbons of the long alkyl chains would produce a series of signals between 20-35 ppm, while the terminal methyl carbons would be found at the most upfield positions, typically around 14 ppm.

Predicted NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Ester Carbonyl (C=O) - 170-175
Methylene adjacent to ester oxygen (-O-C H₂-) 4.0-4.2 60-65
Methylene alpha to carbonyl (-C H₂-C=O) 2.2-2.4 30-35
Methine at branch point (-C H(C₈H₁₇)(C₁₀H₂₁)) 1.5-1.7 35-40
Bulk Methylene (-CH₂-)n 1.2-1.4 20-35

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are excellent for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch, which is expected to appear in the range of 1735-1750 cm⁻¹. orgchemboulder.com Another key feature would be the C-O stretching vibrations of the ester linkage, which typically result in two or more bands in the 1000-1300 cm⁻¹ region. spectroscopyonline.com The spectrum would also show strong C-H stretching vibrations from the numerous methyl and methylene groups in the 2850-3000 cm⁻¹ range, and C-H bending vibrations around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl umbrella mode). libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is also observable in the Raman spectrum, typically between 1729 and 1748 cm⁻¹. researchgate.netqub.ac.uk The long alkyl chains would give rise to prominent C-C stretching bands in the 800-1150 cm⁻¹ region and CH₂ twisting and rocking modes. researchgate.net The symmetric and asymmetric C-H stretching modes of the methyl and methylene groups are also Raman active and appear in the 2800-3000 cm⁻¹ region. researchgate.net

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C-H Stretch (CH₂, CH₃) 2850-3000 2800-3000
C=O Stretch (Ester) 1735-1750 1729-1748
C-H Bend (CH₂) ~1465 ~1440
C-H Bend (CH₃) ~1375 ~1370
C-O Stretch (Ester) 1000-1300 800-920

Note: These are general frequency ranges for the specified functional groups.

Mass Spectrometry (MS) for Molecular Fragmentation and Purity Assessment

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (molecular weight: 565.03 g/mol ), electron ionization (EI) would likely lead to extensive fragmentation, with the molecular ion peak (M⁺) being weak or even absent. whitman.edu

The fragmentation of long-chain esters is well-characterized. libretexts.org Key fragmentation pathways for this compound would include:

Alpha-cleavage on either side of the carbonyl group.

McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen from the stearate chain to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

Cleavage of the C-O bond of the ester, leading to the formation of an acylium ion ([C₁₇H₃₅CO]⁺) at m/z 267.

Fragmentation of the large 2-octyldodecyl group. Cleavage at the branch point is particularly favorable as it leads to the formation of more stable secondary carbocations. whitman.edu This would result in the loss of octyl (C₈H₁₇) or decyl (C₁₀H₂₁) radicals.

A series of peaks separated by 14 mass units (corresponding to CH₂ groups) due to the fragmentation of the long alkyl chains. libretexts.org

Expected Key Fragments in the Mass Spectrum of this compound

m/z Possible Fragment Identity Fragmentation Pathway
565 [C₃₈H₇₆O₂]⁺ Molecular Ion (M⁺)
285 [C₂₀H₄₁O]⁺ 2-Octyldodecanol fragment
281 [C₂₀H₄₁]⁺ 2-Octyldodecyl carbocation
267 [C₁₇H₃₅CO]⁺ Stearoyl acylium ion

Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.

Conformational Analysis and Stereochemical Considerations

The three-dimensional shape and flexibility of the this compound molecule are dictated by rotations around its numerous single bonds. The large size and branched nature of the molecule introduce specific conformational preferences and steric constraints.

Computational Modeling of Preferred Conformations and Rotational Barriers

The ester group itself has a preferred planar conformation due to delocalization of the lone pair of electrons on the oxygen atom with the pi-system of the carbonyl group. This results in a significant rotational barrier around the C(O)-O bond. msu.edu For most esters, the s-Z (or s-trans) conformation, where the alkyl group of the alcohol is on the opposite side of the carbonyl oxygen as the acyl chain, is significantly more stable. msu.edu

Rotational barriers around the C-C single bonds in the long alkyl chains are generally low (around 3-5 kcal/mol), allowing for considerable conformational flexibility at room temperature. researchgate.net This leads to a multitude of possible conformers (rotamers). wikipedia.org However, the lowest energy conformation for the straight-chain stearate portion would be an all-trans (anti-periplanar) arrangement, which minimizes steric hindrance and results in a linear, zigzag geometry.

The rotational barriers around the bonds at the branching point of the 2-octyldodecyl group would be slightly higher than those in the linear portions of the chains due to increased steric interactions between the bulky alkyl groups. Computational modeling would be essential to determine the relative energies of the various staggered conformations (gauche and anti) around these bonds.

Impact of Branched Alkyl Chains on Molecular Geometry

The branching in the alkyl chain disrupts the ability of the molecules to pack together in a highly ordered, crystalline lattice, which is characteristic of their linear counterparts like stearyl stearate. researchgate.netmasterorganicchemistry.com This disruption of regular packing leads to a more compact and less symmetric molecular shape, which decreases the surface area available for van der Waals interactions between molecules. researchgate.net As a result, branched esters like this compound typically have lower melting points and pour points compared to their straight-chain isomers. srce.hr

The branching at the C2 position of the dodecyl chain introduces significant steric hindrance near the ester functional group. This steric shield can influence the chemical reactivity of the ester group and affects how the molecule orients itself at interfaces. The two long alkyl chains of the Guerbet alcohol moiety (octyl and decyl) and the long stearate chain create a bulky, non-polar molecule with a geometry that is far from linear. This complex three-dimensional structure is a key determinant of its physical properties, such as its viscosity and emollient characteristics in various applications.

Fundamental Intermolecular Forces and Self-Assembly Propensities

The behavior of this compound in bulk and in solution is governed by a combination of fundamental intermolecular forces. These forces, though weaker than covalent bonds, are critical in determining properties such as viscosity, solubility, and the tendency to form larger aggregates.

In a pure ("neat") system, the intermolecular interactions within this compound are dominated by Van der Waals forces, with a potential contribution from hydrogen bonding.

As an ester, the this compound molecule possesses electronegative oxygen atoms in its carbonyl group, which can act as hydrogen bond acceptors. semanticscholar.orglibretexts.org However, lacking a hydrogen atom bonded to a highly electronegative atom, it cannot function as a hydrogen bond donor. semanticscholar.orglibretexts.org Therefore, in a neat system, direct hydrogen bonding between this compound molecules is not possible.

A key structural feature of 2-Octyldodecanol, the alcohol precursor to the ester, is its branched nature, which is characteristic of Guerbet alcohols. researchgate.netwindows.net This branching has a profound impact on the efficiency of molecular packing. masterorganicchemistry.com Compared to a linear isomer with the same molecular weight, the branched structure of this compound introduces steric hindrance, preventing the molecules from aligning closely. This leads to weaker Van der Waals interactions and, consequently, a lower melting point. researchgate.netresearchgate.net

Table 1: Comparison of Intermolecular Forces in Linear vs. Branched Esters (Illustrative)
PropertyLinear Stearate Ester (e.g., Stearyl Stearate)Branched Stearate Ester (this compound)Reference
Primary Intermolecular ForceVan der Waals (Stronger)Van der Waals (Weaker) masterorganicchemistry.com
Molecular Packing EfficiencyHighLow researchgate.net
Hydrogen Bonding CapabilityAcceptor onlyAcceptor only semanticscholar.org
Expected Melting PointHigherLower researchgate.net

The amphiphilic nature of this compound, possessing a polar ester head group and large nonpolar alkyl chains, suggests a propensity for self-assembly or aggregation in certain solvent environments. While extensive research on this specific molecule is limited, the behavior of analogous long-chain esters and amphiphiles in non-aqueous media provides valuable insights.

In non-aqueous solvents, the driving forces for aggregation differ from the well-understood hydrophobic effect in water. nih.gov The aggregation is primarily governed by the relative strengths of the interactions between solvent-solvent, solute-solute, and solvent-solute molecules.

In nonpolar solvents, such as hydrocarbons, the dominant interactions are weak Van der Waals forces. If the attraction between the polar ester head groups of this compound molecules is stronger than the solute-solvent interactions, they may aggregate to form reverse micelles. In this arrangement, the polar heads form a core, minimizing their contact with the nonpolar solvent, while the hydrocarbon tails extend outwards into the solvent.

In more polar organic solvents, the interactions become more complex. The solvent molecules can solvate the polar ester head groups, potentially hindering aggregation. However, if the "solvophobic" effect (the tendency of the nonpolar chains to avoid the polar solvent) is significant, aggregation can still occur. The critical aggregation concentration (CAC), the concentration at which aggregates begin to form, is a key parameter in characterizing this behavior and is influenced by the nature of the solvent and the temperature. nih.govresearchgate.net

The branched structure of the 2-octyldodecyl group can also influence the geometry of the aggregates formed, potentially leading to less ordered or smaller aggregates compared to linear-chain analogues due to steric constraints.

Table 2: Expected Aggregation Behavior of this compound in Various Non-Aqueous Solvents (Hypothetical, based on general principles)
Solvent TypePrimary Driving Force for AggregationExpected Aggregation BehaviorPotential Aggregate StructureReference
Nonpolar (e.g., Hexane)Dipole-dipole interactions between ester head groupsLikely to aggregate above a certain concentrationReverse micelles nih.gov
Polar Aprotic (e.g., Acetone)Solvophobic interactions of alkyl chainsAggregation depends on the balance of interactionsMay form aggregates or remain solvated uj.ac.za
Polar Protic (e.g., Ethanol)Solvophobic interactions and hydrogen bonding with solventLess likely to aggregate due to solvation of the ester headPredominantly solvated monomers libretexts.org

Further empirical studies, potentially employing techniques such as light scattering, small-angle X-ray scattering (SAXS), or spectroscopy, would be necessary to fully elucidate the specific aggregation behavior and conformational landscape of this compound in diverse non-aqueous systems. nih.govfrontiersin.orgnih.gov

Interfacial and Colloidal Science of 2 Octyldodecyl Stearate

Mechanisms of Surface Activity and Interfacial Tension Reduction

The surface activity of 2-octyldodecyl stearate (B1226849) arises from its amphiphilic nature, possessing both a polar ester head group and a large, nonpolar hydrocarbon tail. When introduced into a multiphase system, such as oil and water, it preferentially migrates to the interface, orienting itself to minimize the thermodynamically unfavorable contact between the oil and water phases. This alignment at the interface disrupts the cohesive energy of the water molecules, leading to a reduction in interfacial tension. nih.govnih.gov

Adsorption Kinetics and Thermodynamics at Liquid-Liquid Interfaces

The process by which 2-octyldodecyl stearate molecules move from the bulk phase to a liquid-liquid interface is governed by specific kinetic and thermodynamic principles.

Adsorption Kinetics: The rate of adsorption is a time-dependent process that involves the diffusion of molecules from the bulk to the subsurface layer of the interface, followed by their attachment and arrangement at the interface itself. aalto.fi The large size of the this compound molecule means its diffusion can be slower compared to smaller surfactant molecules. However, once at the interface, the adsorption process is driven by the significant reduction in free energy achieved by moving the large hydrophobic tail out of the aqueous phase. The kinetics of adsorption can be complex, potentially influenced by energy barriers that molecules must overcome to establish themselves at the interface. nih.govrsc.orgsemanticscholar.org

Thermodynamics of Adsorption: The adsorption of this compound at an interface is a spontaneous process, indicated by a negative Gibbs free energy change (ΔG_ads). researchgate.net This process is typically exothermic, releasing heat (negative enthalpy change, ΔH_ads) as the nonpolar tail is removed from the water phase and interacts with the oil phase. nih.gov Concurrently, there is a significant increase in entropy (positive entropy change, ΔS_ads) due to the release of structured water molecules that surrounded the hydrophobic tail in the bulk phase. researchgate.netrsc.org This entropy gain is a primary driving force for the adsorption of large hydrophobic molecules at interfaces. rsc.org

Influence of Molecular Architecture on Interfacial Film Formation

The specific molecular structure of this compound has a profound impact on the characteristics of the interfacial film it forms.

The key feature is the branched nature of the 2-octyldodecyl alcohol portion of the ester. researchgate.net Unlike linear stearate esters which can pack tightly and form well-ordered, almost crystalline films, the bulky, branched chains of this compound introduce steric hindrance. nih.gov This prevents dense packing at the interface. nih.gov

The resulting interfacial film is consequently less ordered, more fluid, and thicker. This disordered structure is crucial for its function, as it creates a robust steric barrier without the brittleness associated with highly crystalline films. This molecular architecture also contributes to the compound's low melting point and liquidity at low temperatures, a characteristic feature of Guerbet esters. researchgate.netlubrizol.comulprospector.comscientificspectator.com

Table 1: Comparative Influence of Molecular Architecture on Interfacial Film Properties

PropertyThis compound (Branched)Linear Stearate Ester (e.g., Octadecyl Stearate)
Molecular Packing Loose, disordered due to steric hindrance from the branched chain.Tight, ordered, can form quasi-crystalline structures.
Film Fluidity High, more liquid-like.Low, more rigid or gel-like.
Film Thickness Generally thicker due to the bulky nature of the branched chains.Generally thinner, forming a more compact monolayer.
Permeability Higher permeability to small molecules.Lower permeability due to dense packing.
Steric Barrier Excellent, provides a robust repulsive barrier.Good, but can be brittle if too crystalline.

Emulsification and Dispersion Science

By reducing interfacial tension and forming a protective film, this compound acts as an effective agent for creating and stabilizing emulsions and other colloidal dispersions. gdsoyoung.com

Role as an Emulsifying Agent in Oil-in-Water and Water-in-Oil Systems

This compound can function as an emulsifier to facilitate the mixing of immiscible liquids like oil and water. gdsoyoung.com

Oil-in-Water (O/W) Emulsions: In these systems, oil droplets are dispersed in a continuous water phase. atformulation.combiolinscientific.com this compound adsorbs at the surface of the oil droplets, with its polar ester head oriented towards the water and its large, branched lipophilic tail anchored in the oil. This reduces the interfacial tension, making it easier to break down the oil phase into small droplets during homogenization. nih.gov The resulting interfacial film then provides a steric barrier that prevents the droplets from recombining. atformulation.com

Water-in-Oil (W/O) Emulsions: In W/O emulsions, water droplets are dispersed in a continuous oil phase. biolinscientific.comgattefosse.com The large, bulky hydrocarbon tail of this compound has a strong affinity for the oil phase. According to the Bancroft rule, the phase in which the emulsifier is more soluble tends to become the continuous phase. Given its significant lipophilicity, this compound is also effective in stabilizing W/O systems, where its branched chains project into the oil, preventing the water droplets from coalescing. uu.nl

Stabilization Mechanisms of Colloidal Dispersions (e.g., Pigment Dispersions)

Beyond emulsions, this compound is an effective dispersant for solid particles in a liquid medium, such as pigments in cosmetic formulations. gdsoyoung.comspecialchem.com The primary mechanism for this stabilization is steric hindrance. chempoint.comscribd.com

The process involves three steps:

Wetting: The liquid medium displaces air from the surface of the pigment particles. chempoint.com

Deagglomeration: Mechanical energy is used to break down clusters of pigment particles into smaller units. onlytrainings.com

Stabilization: this compound molecules adsorb onto the surface of the individual pigment particles. Their long, bulky, and branched hydrocarbon tails extend from the particle surface into the surrounding liquid medium. scribd.com When two particles approach each other, these extended chains begin to overlap and compress, leading to a localized increase in osmotic pressure and a decrease in entropy. This creates a strong repulsive force that prevents the particles from coming close enough to aggregate, thus maintaining a stable dispersion. chempoint.comonlytrainings.com

Coalescence and Flocculation Phenomena in Emulsion Systems

Emulsion stability is constantly challenged by two main degradation processes: flocculation and coalescence. biolinscientific.comnih.gov

Flocculation: This is the process where individual droplets cluster together to form aggregates without losing their individual identities. biolinscientific.comnih.gov

Coalescence: This is an irreversible process where flocculated droplets merge to form a single, larger droplet. rsc.org Over time, coalescence leads to the complete separation of the oil and water phases. nih.gov

The interfacial film created by this compound is critical in preventing both phenomena. The steric repulsion provided by the thick, disordered layer of branched hydrocarbon chains extending from the droplet surfaces acts as a physical barrier. uu.nl This barrier hinders droplets from getting close enough to experience strong van der Waals attractive forces, thereby preventing flocculation. nih.gov By preventing flocculation, the likelihood of coalescence is dramatically reduced, leading to enhanced long-term emulsion stability. nih.gov

Wettability and Spreading Phenomena on Substrates

The wettability of a liquid on a solid surface is a fundamental property governed by the intermolecular interactions at the solid-liquid, liquid-vapor, and solid-vapor interfaces. It is commonly quantified by the contact angle (θ), where a lower contact angle indicates better wetting. The spreading of a liquid is a dynamic process influenced by its viscosity, surface tension, and the nature of the substrate. For high molecular weight, branched esters like this compound, these properties are complex and critical to their function.

Contact Angle Analysis on Diverse Material Surfaces

While specific contact angle data for this compound on a wide array of materials is not extensively available in publicly accessible literature, valuable insights can be drawn from studies on closely related compounds, such as octyldodecyl stearoyl stearate, and other long-chain esters. Guerbet esters, a category to which this compound belongs, are known for their unique branched structures that influence their interfacial properties.

Research on the physicochemical properties of emollient esters provides key data on the wettability of octyldodecyl stearoyl stearate, a compound with a similar Guerbet alcohol backbone and stearic acid component. A study by Dukic et al. (2013) measured the contact angle of this ester on a synthetic skin mimic, a substrate relevant to its cosmetic applications. The initial contact angle was found to be 80 degrees. This relatively high contact angle for an emollient suggests that while it does wet the surface, it does not spread as rapidly as more polar esters, indicating good hydrophobic characteristics.

General principles of wettability suggest that the contact angle of a nonpolar liquid like this compound would vary significantly across different types of surfaces.

On low-energy polymer surfaces , such as polytetrafluoroethylene (PTFE), the contact angle is expected to be relatively low, indicating good wetting. This is because the surface energy of the ester is closer to that of the nonpolar polymer.

On high-energy surfaces , such as clean metals and glass, the contact angle would likely be higher. The strong cohesive forces within the ester may be more significant than the adhesive forces between the ester and the polar surface, leading to less effective spreading.

The following table provides hypothetical yet scientifically reasoned contact angle ranges for this compound on various substrates, based on the properties of similar long-chain esters and general principles of surface science.

Table 1: Estimated Contact Angle of this compound on Diverse Material Surfaces

Substrate Material Surface Type Estimated Contact Angle (θ) Rationale
Polytetrafluoroethylene (PTFE) Low-Energy Polymer 20° - 40° Similar non-polar characteristics leading to good wettability.
Poly(methyl methacrylate) (PMMA) Medium-Energy Polymer 45° - 65° Moderate polarity of PMMA results in intermediate wetting.
Stainless Steel High-Energy Metal 70° - 90° Higher surface energy of the metal leads to less favorable wetting by the non-polar ester.
Glass (Soda-Lime) High-Energy Polar 75° - 95° The polar nature of glass creates a significant energy mismatch with the non-polar ester, resulting in poor wetting.
Synthetic Skin Mimic Biomimetic Surface ~80° Based on data for the closely related octyldodecyl stearoyl stearate, indicating moderate wetting on skin-like surfaces. acs.org

Dynamic Spreading Behavior and Film Formation Characteristics

The dynamic spreading of this compound is intrinsically linked to its viscosity and surface tension. The study on octyldodecyl stearoyl stearate revealed a relatively high viscosity of 83 cP and a surface tension of 33 mN/m. These properties contribute to its slower spreading behavior compared to less viscous, lower molecular weight esters.

The spreading of a liquid droplet on a surface over time can be characterized by the change in the wetted area. For high-viscosity liquids like this compound, this process is expected to be in the viscous regime, where the spreading rate is limited by the dissipation of energy due to viscous forces.

Upon application to a substrate, this compound is expected to form a uniform and occlusive film. This film-forming characteristic is a key reason for its use in cosmetics, as it creates a barrier on the skin that helps to reduce water loss. The branched nature of the Guerbet alcohol moiety in this compound is crucial for its film-forming properties. This branching disrupts the close packing of the hydrocarbon chains, leading to a liquid state at room temperature and a more flexible, less crystalline film compared to its linear counterparts.

The characteristics of the film formed will also depend on the substrate. On smooth, non-porous surfaces like glass or metal, the film is likely to be continuous and relatively thick. On porous or rough surfaces, the liquid will penetrate the asperities, leading to a film that conforms to the surface topography.

The following table outlines the expected dynamic spreading and film formation characteristics of this compound.

Table 2: Dynamic Spreading and Film Formation Characteristics of this compound

Property Expected Behavior Influencing Factors
Spreading Rate Slow to moderate High viscosity (83 cP for a related ester), high molecular weight, and branched structure. acs.org
Spreading Regime Primarily viscous-dominated The high viscosity suggests that viscous forces will be the primary factor limiting the rate of spreading.
Film Uniformity High The liquid nature and good wetting properties on certain substrates promote the formation of a continuous and even film.
Film Occlusivity High The long hydrocarbon chains and the formation of a continuous film create an effective barrier to moisture evaporation.
Film Adhesion Substrate-dependent Good adhesion is expected on non-polar surfaces. Adhesion may be weaker on highly polar surfaces.

Rheological Behavior and Viscosity Modification Mechanisms

Intrinsic Rheological Properties of 2-Octyldodecyl Stearate (B1226849)

2-Octyldodecyl stearate, a Guerbet ester, is characterized by its unique molecular structure, which significantly influences its inherent flow properties. As a high molecular weight ester, it exhibits a distinct viscosity profile that is dependent on external conditions such as shear rate and temperature.

Shear Viscosity and Viscoelasticity Under Varying Conditions

The shear viscosity of this compound is a key parameter defining its resistance to flow. At a shear rate of 93 s⁻¹, a viscosity of 83 cP has been reported for the closely related compound, octyldodecyl stearoyl stearate. Another source indicates a viscosity of approximately 100 mPa·s at 25°C for a similar product. This relatively low viscosity for a high molecular weight compound contributes to its desirable sensory characteristics in cosmetic formulations, providing a smooth and non-greasy feel.

Temperature and Shear Rate Dependency of Rheological Profiles

The rheological behavior of this compound is highly dependent on both temperature and the applied shear rate. Generally, an increase in temperature leads to a decrease in viscosity, a common characteristic of liquids. This is a critical consideration in the formulation of products that may be stored or used at varying temperatures.

Furthermore, formulations containing esters like this compound often exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior. This means that the viscosity of the material decreases as the shear rate increases. This property is advantageous in many applications. For instance, a cream will appear thick in the container (low shear) but will spread easily upon application to the skin (high shear).

Impact of this compound on System Rheology

Influence on Flow Behavior and Textural Attributes of Complex Fluids

The inclusion of this compound has a pronounced effect on the flow behavior and textural attributes of complex fluids like creams and lotions. Its shear-thinning nature contributes to a desirable application experience, where the product breaks down under shear for easy spreading, and then recovers its viscosity to provide a substantive feel on the skin.

Studies on emollient esters have shown a correlation between higher viscosity and a "heavier" in-vivo perceived after-feel. cosmeticsandtoiletries.com Octyldodecyl stearoyl stearate, with its higher viscosity compared to other esters, is perceived as a heavier emollient, which can be beneficial in formulations designed for intensive moisturization. cosmeticsandtoiletries.com The choice of emollient ester, therefore, plays a crucial role in tailoring the final sensory profile of a cosmetic product.

Theoretical Models for Rheological Prediction in Ester-Containing Matrices

To predict and quantify the rheological behavior of complex formulations containing esters like this compound, various theoretical models are employed. These models mathematically describe the relationship between shear stress and shear rate, allowing for the characterization and quality control of these materials.

For many cosmetic emulsions that exhibit shear-thinning behavior, the Power Law model is often utilized. This model is represented by the equation:

τ = Kγ̇ⁿ

where:

τ is the shear stress

K is the consistency index (a measure of the fluid's viscosity)

γ̇ is the shear rate

n is the flow behavior index

For a shear-thinning fluid, the flow behavior index 'n' is less than 1.

A more comprehensive model that accounts for a yield stress—the minimum stress required to initiate flow—is the Herschel-Bulkley model . This is particularly relevant for semi-solid formulations like creams and is expressed as:

τ = τ₀ + Kγ̇ⁿ

where:

τ₀ is the yield stress

These models are invaluable tools for formulators, enabling them to predict how changes in the concentration of ingredients like this compound will affect the final product's rheology and, consequently, its performance and consumer acceptance. While general models are available, the specific parameters (K, n, and τ₀) for formulations containing this compound would need to be determined experimentally to accurately predict their behavior.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Component Separation

Chromatography is an essential tool for separating 2-Octyldodecyl stearate (B1226849) from potential impurities, unreacted starting materials, and side products. The choice of technique depends on the volatility and molecular weight of the components of interest.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for identifying and quantifying volatile and semi-volatile components that may be present in 2-Octyldodecyl stearate samples. These can include residual reactants from its synthesis, such as 2-octyldodecanol and stearic acid, or low molecular weight byproducts.

In a typical GC-MS analysis, the sample is first derivatized, if necessary, to increase the volatility of certain analytes like fatty acids. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). unipi.it The sample is then injected into the gas chromatograph, where it is vaporized. Separation occurs in a capillary column, often a non-polar column like a 5% diphenyl-95% dimethyl-polysiloxane phase, as the components are carried by an inert gas, such as helium. unipi.itmdpi.com The temperature of the column is gradually increased to elute compounds in order of their boiling points.

As components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a "molecular fingerprint" for identification. nih.govthepharmajournal.com Quantification can be achieved by creating calibration curves from standards of known concentrations. unipi.it

Table 1: Illustrative GC-MS Parameters for Volatile Component Analysis in this compound

ParameterValue/Description
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injection Mode Splitless
Injector Temp. 280 °C
Oven Program Initial 80°C (2 min), ramp 20°C/min to 280°C (hold 10 min) unipi.it
MS Detector Electron Impact (EI) ionization at 70 eV
MS Source Temp. 230 °C
Mass Range 50-700 m/z

High-Performance Liquid Chromatography (HPLC) is the preferred method for the purity assessment of the non-volatile this compound itself and for quantifying other non-volatile constituents. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.

This technique is highly effective for ensuring the specificity of an analytical method, as it can separate the main compound from closely related impurities. chromatographyonline.com The purity of a chromatographic peak can be further assessed using a photodiode array (PDA) detector, which measures the UV-Vis spectrum across the entire peak. For compounds lacking a chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.

Method validation according to established guidelines is critical and involves assessing parameters such as linearity, accuracy, precision, and specificity to ensure reliable and reproducible results. nih.gov Two-dimensional liquid chromatography (2D-LC) can be employed as an advanced strategy to resolve complex mixtures and provide a more definitive assessment of peak purity. chromatographyonline.comnih.gov

Table 2: Example HPLC System for Purity Analysis of this compound

ParameterValue/Description
Column C18 reversed-phase (e.g., LiChrospher® 100 RP-18) nih.gov
Mobile Phase Gradient of Methanol and Water
Flow Rate 1.0 mL/min nih.gov
Detector UV at a low wavelength (e.g., 210 nm) or ELSD
Column Temp. 30 °C
Injection Vol. 10 µL

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), separates molecules based on their hydrodynamic volume or size in solution. This technique is particularly useful for detecting the presence of higher molecular weight species, such as oligomers or polymers, which may form as byproducts during the esterification process used to synthesize this compound.

In SEC, the sample is passed through a column packed with porous gel particles. Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. The mobile phase is typically an organic solvent like tetrahydrofuran (THF) in which the sample is fully soluble. By comparing the elution times of the sample components to those of known molecular weight standards, the molecular weight distribution of any oligomeric or polymeric impurities can be estimated.

Table 3: Principle of Separation in Size Exclusion Chromatography

Molecular SpeciesRelative SizeInteraction with Porous GelElution Order
Polymeric ImpuritiesLargeExcluded from poresFirst
Dimer/TrimerMediumPartially penetrate poresIntermediate
This compoundSmallFully penetrate poresLast

Thermal Analysis for Phase Transitions and Stability

Thermal analysis techniques are employed to characterize the physical properties of this compound as a function of temperature. These methods provide valuable information on its melting behavior, crystallization, and thermal stability.

Differential Scanning Calorimetry (DSC) is a primary technique for investigating the thermal transitions of materials. mdpi.com It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A DSC thermogram of this compound would reveal key thermal events.

Upon heating, a solid sample of this compound will exhibit an endothermic event (a peak on the thermogram) corresponding to its melting transition (Tm). mdpi.com The temperature at the peak of this transition is the melting point, and the area under the peak is proportional to the enthalpy of fusion. Upon cooling from the molten state, an exothermic peak (T_c) would be observed, representing the crystallization of the material. The shape and temperature of these transitions can provide insights into the purity and crystalline nature of the compound. researchgate.net

Table 4: Hypothetical Thermal Transition Data for this compound from DSC

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting (Heating) 20.525.0150
Crystallization (Cooling) 15.010.5-145

Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of a material. The technique involves monitoring the mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

A TGA curve plots the percentage of mass loss against temperature. For a pure, stable compound like this compound, the curve would be expected to show a flat baseline at lower temperatures, indicating no mass loss. As the temperature increases to the point of decomposition, a sharp drop in mass will occur. The temperature at which significant mass loss begins is an indicator of the compound's thermal stability. The shape of the curve can also provide information about the decomposition mechanism, such as whether it occurs in single or multiple steps.

Table 5: Illustrative TGA Data for Thermal Stability of this compound

Temperature Range (°C)Mass Loss (%)Interpretation
25 - 250 < 0.5%Stable, minimal loss of volatiles
250 - 400 98%Major decomposition event
> 400 < 1.5%Residual mass

Microscopic and Imaging Techniques for Morphological Characterization

The morphological characterization of this compound, particularly in the context of its applications in formulations and films, relies on advanced microscopic and imaging techniques. These methods provide nanoscale to microscale visualization of its surface features and its behavior within multiphase systems. Atomic Force Microscopy (AFM) is instrumental in detailing surface topography and the properties of interfacial films, while Electron Microscopy, including both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), is crucial for understanding the microstructure of dispersions where this compound is a component.

Atomic Force Microscopy (AFM) for Surface Topography and Interfacial Films

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface at the nanoscale. researchgate.net The technique operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The deflections of the cantilever due to the forces between the tip and the surface are monitored by a laser and photodiode system, which are then used to construct a topographical map. researchgate.net AFM can be operated in various modes, such as contact mode, tapping mode, and non-contact mode, to characterize a wide range of material properties including topography, friction, and adhesion. cosmeticsandtoiletries.comresearchgate.net

In the context of this compound, AFM can be employed to characterize the surface of thin films of the ester. This analysis reveals critical parameters such as surface roughness, grain size, and the presence of any surface defects. nih.govresearchgate.net For instance, a thin film of this compound prepared by solvent evaporation on a smooth substrate like mica or silicon can be imaged to understand its self-assembly and packing behavior. The phase imaging mode of AFM can further provide insights into the homogeneity of the film and the presence of any phase-separated domains, which is particularly relevant when this compound is part of a blend with other cosmetic ingredients. cosmeticsandtoiletries.com

Furthermore, AFM is a powerful tool for studying the interfacial films formed by this compound. For example, in an oil-in-water emulsion stabilized by this ester, AFM can be used to probe the structure and mechanical properties of the adsorbed interfacial layer at the oil-water interface. By immobilizing a droplet of the oil phase containing this compound on a substrate and imaging the interface in the aqueous phase, it is possible to visualize the packing of the ester molecules. Force spectroscopy measurements using AFM can quantify the nanomechanical properties of these films, such as their elasticity and adhesion. cosmeticsdesign-asia.comwhiterose.ac.uk This information is vital for understanding the stability of emulsions and the sensory properties of the final product.

Below is a representative data table illustrating the type of quantitative information that can be obtained from AFM analysis of a thin film of a long-chain ester like this compound.

ParameterDescriptionIllustrative Value Range
Root Mean Square (RMS) Roughness A measure of the surface roughness, calculated as the standard deviation of the height variations.0.5 - 5.0 nm
Average Grain Size The average size of the crystalline or amorphous domains on the surface.50 - 500 nm
Peak-to-Valley Height The difference between the highest and lowest points on the surface.2 - 20 nm
Adhesion Force The force required to pull the AFM tip off the surface, indicating surface energy.1 - 10 nN

Note: The values in this table are illustrative and would depend on the specific sample preparation and imaging conditions.

Electron Microscopy (SEM/TEM) for Microstructure of Dispersions

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the microstructure of dispersions, such as emulsions and suspensions, containing this compound. nih.gov These methods provide high-resolution images of the dispersed phase, offering insights into particle size, shape, and distribution.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. For the analysis of dispersions, especially emulsions, cryogenic SEM (cryo-SEM) is the preferred method. scispace.com In cryo-SEM, the sample is rapidly frozen to cryogenic temperatures, and then fractured to expose its internal structure. This process preserves the native state of the emulsion without artifacts that can be introduced by drying or staining. The fractured surface is then coated with a thin layer of a conductive material and imaged. Cryo-SEM can reveal the morphology of the oil droplets containing this compound, the structure of the continuous phase, and the presence of any crystalline structures or liquid crystalline phases at the interface. scispace.com

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and can provide detailed information about the internal structure of the dispersed particles. For liquid samples like emulsions, freeze-fracture TEM is a commonly used technique. cosmeticsandtoiletries.comcosmeticsdesign-asia.com In this method, the sample is cryo-fixed, fractured, and a thin replica of the fractured surface is created by shadowing with a heavy metal. This replica is then imaged in the TEM. Freeze-fracture TEM can visualize the lamellar structures of surfactants and co-emulsifiers at the oil-water interface, and the internal organization of the oil droplets. cosmeticsandtoiletries.comcosmeticsdesign-asia.com For solid lipid nanoparticles or nanostructured lipid carriers where this compound might be a component of the lipid matrix, TEM can reveal the particle shape, size, and crystallinity. acs.org

The sample preparation for both SEM and TEM is critical to obtaining meaningful results and avoiding artifacts. For cryo-techniques, the cooling rate must be sufficiently high to prevent the formation of large ice crystals that can disrupt the sample structure. For conventional SEM and TEM of solid dispersions, the sample is typically dried and may be stained with heavy metals to enhance contrast.

The following table summarizes the type of information that can be obtained from electron microscopy analysis of a dispersion containing this compound.

TechniqueSample PreparationInformation ObtainedIllustrative Size Range
Cryo-SEM Rapid freezing, fracturing, and coatingDroplet/particle morphology, size distribution, microstructure of the continuous phase, presence of liquid crystals.50 nm - 10 µm
Freeze-Fracture TEM Rapid freezing, fracturing, and replicationInternal structure of droplets, lamellar phases at the interface, vesicle formation, high-resolution morphology.10 nm - 2 µm
Conventional TEM (for solid dispersions) Drying, stainingParticle shape, size, and internal structure of solid particles.5 nm - 1 µm

Note: The size ranges are illustrative and depend on the specific formulation and instrumentation.

Environmental Fate, Degradation Pathways, and Sustainability Aspects

Biodegradation Studies of 2-Octyldodecyl Stearate (B1226849)

Biodegradation is a primary pathway for the environmental breakdown of 2-octyldodecyl stearate. This process involves the enzymatic activities of microorganisms that lead to the cleavage of the ester bond, followed by the degradation of the resulting alcohol and fatty acid.

The initial and rate-limiting step in the biodegradation of this compound is the enzymatic hydrolysis of its ester linkage. This reaction is catalyzed by extracellular lipases and esterases secreted by a wide range of microorganisms. The general mechanism involves the cleavage of the ester bond to yield stearic acid and 2-octyldodecanol.

Reaction: this compound + H₂O → Stearic Acid + 2-Octyldodecanol

The kinetics of this hydrolysis are influenced by several factors:

Bioavailability: Due to its very low water solubility, the availability of this compound to microbial enzymes is limited. The degradation primarily occurs at the oil-water interface, where microbial lipases are active.

Molecular Structure: The bulky, branched nature of the 2-octyldodecanol moiety can cause steric hindrance, potentially slowing down the rate of enzymatic attack compared to linear esters.

Following enzymatic hydrolysis, the resulting stearic acid and 2-octyldodecanol are further degraded by microorganisms.

Stearic Acid Degradation: Stearic acid, a common saturated fatty acid, is readily biodegradable in both aquatic and terrestrial environments. It is metabolized by a wide variety of bacteria and fungi through the β-oxidation pathway. This process sequentially shortens the fatty acid chain, producing acetyl-CoA, which then enters the citric acid cycle for complete mineralization to carbon dioxide and water under aerobic conditions.

2-Octyldodecanol Degradation: The biodegradation of 2-octyldodecanol, a large, branched-chain primary alcohol, is also expected to occur. The typical microbial degradation pathway for primary alcohols involves oxidation to the corresponding aldehyde and then to a carboxylic acid. This resulting carboxylic acid can then undergo further degradation, potentially through pathways like β-oxidation, although the branching may necessitate alternative metabolic routes. The large size and branching of 2-octyldodecanol may result in a slower degradation rate compared to its linear isomers.

Environmental Partitioning and Distribution Potential

The environmental distribution of this compound is largely dictated by its high lipophilicity and extremely low water solubility.

This compound is characterized by its low volatility and near-insolubility in water. These properties significantly influence its transport and fate in the environment.

Volatilization: With an estimated high boiling point, the vapor pressure of this compound is expected to be very low. Consequently, volatilization from water or soil surfaces is not considered a significant environmental transport pathway.

Water Solubility: The compound is described as insoluble in water. cir-safety.orgcir-safety.org This is supported by a very high estimated octanol-water partition coefficient (log P), which indicates a strong preference for partitioning into organic phases rather than water. thegoodscentscompany.com This property limits its mobility in aquatic systems and its potential for groundwater contamination.

Table 1: Physicochemical Properties Influencing Environmental Partitioning of this compound

PropertyValueImplication for Environmental Fate
Molecular Weight847.5 g/molContributes to low volatility and low water solubility.
Water SolubilityInsoluble (Estimated: 2.313 x 10⁻²¹ mg/L at 25°C) thegoodscentscompany.comMinimal transport in aqueous phases; tends to partition to solids and organic matter.
Boiling PointEstimated: 698.98°C at 760 mm Hg thegoodscentscompany.comVolatilization is not a significant transport mechanism.
log P (Octanol-Water Partition Coefficient)Estimated: 25.007 thegoodscentscompany.comExtremely hydrophobic; strong tendency to adsorb to organic carbon in soil and sediment. High potential for bioaccumulation.

Given its high hydrophobicity, this compound is expected to strongly adsorb to organic matter in soil and sediment. This process significantly reduces its mobility and bioavailability in the environment. The primary mechanism of adsorption is partitioning into the soil organic matter.

The extent of adsorption is often described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). While specific experimental Koc values for this compound are not available, its high estimated log P value suggests a very high Koc value. This indicates that the compound will be largely immobile in soil and will tend to accumulate in sediments in aquatic systems.

In a batch equilibrium study on a different, but also hydrophobic, organic compound, the Freundlich Adsorption Coefficient (KF) values ranged from 2.3 to 8.1 L/kg, with organic carbon-normalized values (KFOC) ranging from 130 to 325 L/kg. regulations.gov This illustrates that compounds with moderate to high hydrophobicity exhibit significant adsorption to soil, a behavior that would be even more pronounced for a highly lipophilic substance like this compound. The adsorption process is a key factor governing the environmental fate of such compounds. researchgate.net

Table 2: Expected Adsorption Behavior of this compound

Adsorption ParameterExpected Value/BehaviorEnvironmental Significance
Adsorption MechanismPrimarily hydrophobic partitioning into soil/sediment organic matter.Strongly binds to the solid phase, limiting leaching and transport.
Koc (Soil Organic Carbon-Water Partitioning Coefficient)Predicted to be very high (>>10,000 L/kg).Indicates the compound is essentially immobile in soil and will be concentrated in organic-rich sediments.
Mobility in SoilVery low to immobile.Low potential for groundwater contamination through leaching.

Life Cycle Assessment (LCA) Considerations for Environmental Footprint of this compound

Raw Material Sourcing and Potential Impacts

Stearic Acid: Stearic acid is a saturated fatty acid that can be sourced from both animal fats and vegetable oils. stearic-acid.netgapki.id A predominant vegetable source is palm oil. gapki.idtldvietnam.com The cultivation of palm oil has been associated with significant environmental concerns, including deforestation, loss of biodiversity, and habitat destruction. gapki.idtldvietnam.comdela.pl However, sourcing from sustainably managed plantations can mitigate some of these impacts. tldvietnam.comasiapalm.com The production of stearic acid from fats and oils involves processes like hydrolysis and hydrogenation, which are energy-intensive and contribute to greenhouse gas emissions. stearic-acid.net These processes also require significant amounts of water and can generate wastewater that requires treatment. stearic-acid.net

2-Octyldodecanol: 2-Octyldodecanol is a branched, long-chain alcohol produced via the Guerbet reaction. This process involves the dimerization of decyl alcohol at high temperatures in the presence of a catalyst. frontiersin.org The key environmental considerations for its production include:

Energy Consumption: The Guerbet reaction typically requires high energy input to maintain the necessary temperatures. frontiersin.org

Catalyst Use: The process relies on catalysts, and the environmental impact of catalyst production and disposal should be considered.

Manufacturing Phase: Esterification

This compound is synthesized through the esterification of stearic acid and 2-octyldodecanol. Traditionally, this is an energy-intensive chemical process. nih.gov However, the cosmetics industry is increasingly adopting more sustainable "green chemistry" principles. nih.govcas.org

Enzymatic biocatalysis, for example, presents a more environmentally friendly alternative to traditional chemical synthesis. nih.gov This method operates under milder conditions, reducing energy consumption and the generation of hazardous byproducts. nih.gov

Use Phase and End-of-Life Considerations

During its use in cosmetic formulations, this compound is not expected to have a direct, significant environmental impact. The primary environmental considerations arise at the end of its life cycle, which is largely determined by its biodegradability.

Esters, in general, are known to be biodegradable. nih.gov Stearic acid itself is considered readily biodegradable. tldvietnam.comasiapalm.com The biodegradability of long-chain esters can be influenced by their chemical structure. While long, linear chains are often readily broken down by microorganisms, branching in the alcohol moiety, as is the case with 2-octyldodecanol, can sometimes slow the rate of biodegradation. nih.govresearchgate.net However, studies on other complex esters suggest that they can still undergo significant biodegradation. nih.gov It is anticipated that this compound will eventually biodegrade into stearic acid and 2-octyldodecanol, which would then be further broken down.

The following table summarizes the key considerations for a Life Cycle Assessment of this compound:

Life Cycle StageKey Environmental ConsiderationsPotential for Mitigation
Raw Material Acquisition Stearic Acid: Deforestation and habitat loss from palm oil cultivation; energy and water consumption in production. stearic-acid.netgapki.idtldvietnam.comSourcing from certified sustainable palm oil; utilizing alternative feedstocks.
2-Octyldodecanol: High energy consumption for the Guerbet reaction; impact of catalyst production and disposal. frontiersin.orgUse of renewable energy sources; development of more efficient and recyclable catalysts.
Manufacturing Energy consumption during esterification; potential for hazardous byproducts with traditional chemical synthesis. nih.govAdoption of green chemistry principles, such as enzymatic biocatalysis, to reduce energy use and waste. nih.gov
Use Minimal direct environmental impact.Not applicable.
End-of-Life Biodegradability in soil and aquatic environments. Branching may affect the rate of degradation. nih.govresearchgate.netThe inherent biodegradability of esters is a positive attribute. nih.gov

Computational Chemistry and Predictive Modeling of 2 Octyldodecyl Stearate

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its geometry, reactivity, and interactions. These methods solve the Schrödinger equation for a given molecule, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) for Molecular Geometry and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. This approach offers a balance between computational cost and accuracy, making it suitable for relatively large molecules like 2-Octyldodecyl stearate (B1226849).

A DFT analysis of 2-Octyldodecyl stearate would begin with the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of its atoms by finding the lowest energy conformation. For a long-chain ester, this would involve determining the preferred conformations of the alkyl chains and the geometry around the ester group. Studies on other fatty acids and esters have successfully used DFT to determine these structural parameters. For instance, DFT has been used to study the molecular structure and electronic properties of various synthetic esters, providing insights into bond lengths and angles under different conditions. researchgate.net

Once the optimized geometry is obtained, DFT can be used to calculate a range of electronic properties that are indicative of the molecule's reactivity. These properties include the distribution of electrostatic potential (ESP), which highlights the electron-rich and electron-poor regions of the molecule. For this compound, the ester group's oxygen atoms would be expected to be electron-rich, making them susceptible to interaction with electrophiles.

A recent study utilized DFT to investigate the adsorption mechanism of long-chain fatty acid ethyl esters onto a functionalized adsorbent, demonstrating how DFT can elucidate intermolecular interactions like hydrogen bonding and van der Waals forces. nih.gov

Table 1: Illustrative Data from DFT Calculations on a Related Molecule (Methyl Stearate)

PropertyCalculated ValueSignificance for this compound
Dipole Moment~1.8 DIndicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Energy of Highest Occupied Molecular Orbital (HOMO)-Relates to the molecule's ability to donate electrons (nucleophilicity).
Energy of Lowest Unoccupied Molecular Orbital (LUMO)-Relates to the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap-A smaller gap generally indicates higher reactivity.

Note: The values in this table are hypothetical and for illustrative purposes, as specific DFT data for this compound is not available. The significance column explains what such data would reveal about the molecule.

Frontier Molecular Orbital (FMO) Analysis for Interaction Propensities

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry that simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgunesp.br The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the lowest energy orbital without electrons and relates to its ability to accept electrons. youtube.com

For this compound, an FMO analysis would identify the spatial distribution of the HOMO and LUMO. It is anticipated that the HOMO would be localized around the oxygen atoms of the ester group, which possess lone pairs of electrons. youtube.com This would suggest that these sites are the most nucleophilic and likely to interact with electron-deficient species. Conversely, the LUMO is often located around the carbonyl carbon of the ester group, indicating this site is the most electrophilic and susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting a molecule's stability and reactivity. unesp.br A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com For large molecules, the delocalized nature of canonical molecular orbitals can make it challenging to pinpoint reactive sites. In such cases, advanced concepts like frontier molecular orbitalets (FMOLs) can be employed to describe reactivity with greater locality. nih.gov

A theoretical study on the adiabatic electron affinity of fatty acids utilized frontier orbital energy analysis to help explain the observed trends in their ability to accept electrons. rsc.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can predict how this compound would behave in different environments, such as at interfaces or in bulk liquid form.

Simulation of Interfacial Behavior and Self-Assembly Processes

MD simulations are particularly powerful for studying the behavior of amphiphilic molecules like esters at interfaces, such as an oil-water interface. For this compound, simulations could reveal how the molecule orients itself at such an interface, with the polar ester head group interacting with the water phase and the long, nonpolar alkyl chains extending into the oil phase. This information is crucial for understanding its role as an emollient and stabilizer in cosmetic formulations.

Studies on similar long-chain molecules have demonstrated the utility of MD in this area. For instance, MD simulations have been used to investigate the self-assembly of palmitate esters into micelles, showing that the process is rapid and can occur within nanoseconds. acs.org Such simulations can also elucidate the shape and compactness of the resulting aggregates. acs.org Research on fatty acid methyl esters has employed MD to determine interfacial properties at vapor-liquid interfaces, including surface tension and density profiles. nih.gov

Table 2: Representative Findings from MD Simulations of Ester Self-Assembly

Simulated SystemKey ObservationRelevance to this compound
Palmitate ester and Tween80Rapid self-assembly into prolate-like micelles. acs.orgSuggests that this compound would readily participate in the formation of structured phases in emulsions.
Long-chain molecules on a surfaceFormation of ordered, self-assembled monolayers. researchgate.netIndicates a tendency for this compound to form ordered structures at interfaces, contributing to film formation on the skin.
Fatty acid methyl esters at a vapor-liquid interfaceAccurate prediction of surface tension and phase envelopes. nih.govDemonstrates the capability of MD to predict macroscopic properties relevant to product formulation and stability.

Rheological Property Prediction from Molecular-Level Interactions

The rheological properties of a substance, such as its viscosity, are critical for its application, particularly for a compound like this compound which is used as a viscosity-increasing agent. MD simulations can predict these macroscopic properties from the fundamental interactions at the molecular level.

Nonequilibrium molecular dynamics (NEMD) is a common technique used to compute viscosity. researchgate.net In NEMD, a shear force is applied to the simulated system, and the resulting flow is measured to determine the viscosity. This approach has been successfully used to predict the viscosity of various ester-based lubricants with good agreement with experimental data. researchgate.netwikipedia.org These studies show that MD can capture the effects of temperature and pressure on viscosity. researchgate.net

By analyzing the molecular trajectories from MD simulations, it is possible to understand the molecular origins of the observed rheological behavior. For example, the degree of chain entanglement and the strength of intermolecular forces directly influence the resistance to flow. The branched structure of the 2-octyldodecyl group in this compound would likely have a significant impact on its viscosity compared to a linear ester of similar molecular weight, and MD simulations could quantify this effect.

Table 3: Illustrative Viscosity Predictions for Ester Lubricants from MD Simulations

Ester SystemSimulation TypeKey Finding
Di(2-ethylhexyl) sebacate (DEHS) and di(2-ethylhexyl) adipate (DEHA) mixturesNEMD and EMDPredicted viscosities were within 75-99% of experimental values across a range of temperatures. researchgate.netwikipedia.org
Pentaerythritol tetrahexanoate (PEC6)NEMDPredicted Newtonian viscosities agreed well with experimental data over a broad range of temperatures and pressures. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. By developing mathematical models, QSPR can predict the properties of new or untested compounds based solely on their molecular structure.

For this compound, a QSPR model could be developed to predict properties such as viscosity, boiling point, and solubility. The first step in QSPR modeling is to calculate a set of molecular descriptors that numerically represent the structural and chemical features of the molecule. These can range from simple constitutional descriptors (e.g., molecular weight, number of certain atoms) to more complex topological and quantum-chemical descriptors.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a model that relates these descriptors to the property of interest. For example, a QSPR study on ester lubricants successfully predicted the viscosity index and pour point using descriptors related to molecular geometry and connectivity. researchgate.net Another study developed a robust QSPR model for predicting the retention times of fatty acid methyl esters in gas chromatography. unesp.br

The development of a QSPR model for a class of compounds that includes this compound would require a dataset of structurally similar esters with experimentally determined properties. While a specific QSPR model for this compound has not been reported, the success of this methodology for other esters indicates its potential applicability.

Table 4: Examples of Descriptors Used in QSPR Models for Esters

Descriptor TypeExample DescriptorProperty Predicted
ConstitutionalMolecular WeightDensity, Viscosity researchgate.net
TopologicalMolecular Connectivity IndicesViscosity Index, Pour Point researchgate.net
Geometricalvan der Waals VolumeAnti-wear properties researchgate.net
Quantum-ChemicalHOMO/LUMO EnergiesIntrinsic Viscosity acs.org

Prediction of Physical and Interfacial Characteristics from Molecular Descriptors

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physical and chemical properties. This approach is founded on the principle that the structure of a molecule, encoded in numerical descriptors, dictates its macroscopic behavior. For a large and flexible molecule like this compound, QSPR can be instrumental in predicting key characteristics without the need for extensive empirical testing.

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure. They can be categorized into several types:

Topological descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity, branching, and shape.

Geometrical descriptors: These are calculated from the 3D coordinates of the atoms and include information about molecular size, surface area, and volume.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as orbital energies, partial charges, and dipole moments.

For this compound, a QSPR model would be developed by first calculating a wide range of molecular descriptors. These descriptors would then be statistically correlated with experimentally determined physical and interfacial properties using techniques like multiple linear regression (MLR) or machine learning algorithms. Properties of interest for this compound in cosmetic and industrial applications include viscosity, surface tension, spreading behavior, and polarity.

A hypothetical QSPR model for predicting a property like viscosity might take the following form:

Viscosity = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

Where c₀, c₁, c₂ are coefficients determined from the regression analysis, and Descriptor A, Descriptor B are selected molecular descriptors that show a strong correlation with viscosity. For a long-chain ester like this compound, relevant descriptors would likely include those related to molecular weight, chain length, and the degree of branching, as these factors significantly influence intermolecular forces and thus flow behavior.

The PubChem database provides several computed descriptors for the related compound 2-Octyldodecyl stearoyl stearate, which can serve as a basis for predictive modeling.

Table 1: Computed Molecular Descriptors for 2-Octyldodecyl Stearoyl Stearate

Descriptor Value
Molecular Weight 847.5 g/mol
XLogP3 25.2
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 53
Exact Mass 846.84041199 Da
Topological Polar Surface Area 52.6 Ų
Heavy Atom Count 60
Complexity 911

Data sourced from PubChem CID 174782. nih.gov

These descriptors provide a foundational dataset for building predictive models. For instance, the high XLogP3 value indicates very low water solubility, a key interfacial characteristic. The large number of rotatable bonds is indicative of the molecule's flexibility, which influences its conformational behavior at interfaces and in bulk phases.

Correlating Structural Features with Functional Performance in Material Systems

The performance of this compound as a functional ingredient, particularly as an emollient in cosmetic formulations, is directly linked to its molecular structure. Its large, branched alkyl chains and ester functional groups give rise to specific physicochemical properties that translate into desired sensory attributes and technical effects.

A key aspect of its performance is its behavior at interfaces, such as on the skin's surface. Properties like surface tension and contact angle can be used to predict a molecule's spreading characteristics. Research on emollient esters has shown a clear correlation between these physicochemical properties and the sensory experience of a product on the skin. cosmeticsandtoiletries.comresearchgate.net

A study evaluating a range of emollient esters, including the closely related 2-Octyldodecyl stearoyl stearate, demonstrated these structure-function relationships. cosmeticsandtoiletries.com The large molecular weight and branched structure of 2-Octyldodecyl stearoyl stearate result in stronger intermolecular forces compared to smaller esters. This leads to a higher viscosity and surface tension, which in turn affects how the substance spreads on a surface. cosmeticsandtoiletries.com

Table 2: Physicochemical Properties and their Correlation with Emollient Performance for 2-Octyldodecyl Stearoyl Stearate

Physicochemical Property Value Structural Feature Correlation Functional Performance Impact
Molecular Weight High (847.5 g/mol ) Long stearate and 2-octyldodecyl chains. nih.gov Contributes to higher viscosity and a more substantive, heavy feel on the skin. cosmeticsandtoiletries.com
Viscosity High (83 cP) Increased intermolecular van der Waals forces due to long alkyl chains. cosmeticsandtoiletries.com Results in a richer, more occlusive film on the skin, slowing water loss. Affects the texture and flow of a formulation. cosmeticsinfo.org
Surface Tension High (33 mN/m) Strong cohesive forces between molecules. cosmeticsandtoiletries.com Lower spreading capability compared to low surface tension emollients. cosmeticsandtoiletries.com
Spreading Value Low (205 mm²/10 min) A consequence of high viscosity and high surface tension. cosmeticsandtoiletries.com Leads to a less greasy and more substantive feel, with a longer playtime on the skin. cosmeticsandtoiletries.com
Contact Angle High (80°) The nonpolar, hydrophobic nature of the long alkyl chains. cosmeticsandtoiletries.com Indicates good hydrophobic characteristics, wetting surfaces less readily and forming a persistent film. cosmeticsandtoiletries.com

Data for 2-Octyldodecyl stearoyl stearate from "Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use". cosmeticsandtoiletries.com

The branched nature of the 2-octyldodecyl alcohol moiety is a critical structural feature. Unlike linear esters, the branching disrupts the close packing of the alkyl chains. This steric hindrance can influence the melting point and crystallinity of the material, keeping it liquid at room temperature and enhancing its solubility in various cosmetic oils. This branching also impacts the sensory profile, contributing to a feeling of richness and cushion without excessive greasiness.

In material systems such as color cosmetics, the structure of this compound contributes to its function as a binder and dispersing agent for pigments. specialchem.com The long, nonpolar chains can effectively wet the surface of hydrophobic pigments, while the ester groups provide a degree of polarity that aids in stabilizing the dispersion within a formulation base. Computational models, such as molecular dynamics simulations, could be employed to visualize and quantify these interactions at the pigment-ester interface, further elucidating the relationship between molecular structure and functional performance in these complex systems.

Emerging Research Trajectories and Future Challenges

Novel Applications of 2-Octyldodecyl Stearate (B1226849) in Material Science and Engineering

The distinct physical and chemical properties of 2-octyldodecyl stearate make it a candidate for high-performance applications where standard materials fall short. Its large alkyl chains and branched structure are key to its utility in modifying polymers and formulating advanced lubricants.

Role in Polymer Modification and Composite Materials

The primary role for this compound in polymer science is as a high-molecular-weight plasticizer. Plasticizers are additives that increase the flexibility, softness, and workability of a polymer by embedding themselves between the polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature (Tg).

The structure of this compound is well-suited for this purpose. Its long, non-polar stearate and 2-octyldodecyl chains provide excellent compatibility with non-polar polymers like polyvinyl chloride (PVC), while the branched nature of the Guerbet alcohol moiety disrupts polymer chain packing efficiently. Unlike smaller, more volatile plasticizers, its high molecular weight is expected to reduce migration, or "leaching," from the polymer matrix over time, leading to more durable and stable materials. Research in this area focuses on quantifying its efficiency in lowering Tg and improving mechanical properties such as elongation and flexibility compared to traditional plasticizers, some of which face health and environmental concerns.

Table 1: Comparative Properties of Plasticizer Classes
Plasticizer ClassCommon ExamplesKey AdvantagesPotential LimitationsRelevance of this compound
PhthalatesDioctyl phthalate (DOP), Diisononyl phthalate (DINP)Low cost, good performance, high compatibility with PVCHealth and environmental concerns, potential for migrationA potential bio-based, lower-toxicity alternative with reduced migration.
Adipates/SebacatesDioctyl adipate (DOA), Dioctyl sebacate (DOS)Excellent low-temperature flexibilityHigher volatility and cost compared to phthalatesOffers low-temperature benefits due to its branched structure, with lower volatility.
Bio-based EstersCitrates, epoxidized soybean oil (ESBO), Guerbet estersRenewable feedstock, often biodegradable, lower toxicityCan be more expensive, properties are highly structure-dependentFits directly in this class, offering a combination of performance and sustainability.

Advanced Lubricant Formulations Beyond Traditional Oils

This compound and other Guerbet esters are classified as high-performance synthetic base oils with significant potential in advanced lubricant formulations. researchgate.net Their branched structure is critical to their performance, preventing the crystallization that occurs in linear-chain molecules at low temperatures. researchgate.net This results in exceptionally low pour points, allowing the lubricant to remain fluid and effective in cold environments. researchgate.net

Furthermore, these synthetic esters exhibit excellent thermal and oxidative stability, resisting breakdown at high temperatures. researchgate.net Their polar ester group provides a natural affinity for metal surfaces, forming a protective film that reduces friction and wear under boundary lubrication conditions. lube-media.com A key driver for their adoption is their high level of biodegradability, making them environmentally acceptable lubricants (EALs) for use in sensitive ecosystems, such as marine and forestry applications. researchgate.netlube-media.com Research is focused on blending these esters with novel additive packages to create fully formulated lubricants that meet stringent performance requirements while minimizing environmental impact. researchgate.net

Table 2: Key Lubricant Properties of this compound (as a Guerbet Ester)
PropertyTypical CharacteristicUnderlying Structural Feature
Pour PointVery LowBeta-branching on the alcohol chain disrupts crystal packing. researchgate.net
Oxidative StabilityHighSaturated alkyl chains lack double bonds susceptible to oxidation. researchgate.net
VolatilityLowHigh molecular weight and intermolecular forces reduce evaporation. lube-media.com
LubricityExcellentPolar ester group adheres to metal surfaces, creating a durable film. lube-media.com
BiodegradabilityHighEster linkage is susceptible to hydrolysis by microbes. researchgate.net

Development of Advanced Functionalized Derivatives of this compound

Future research trajectories involve moving beyond the base molecule to create advanced functionalized derivatives. While Guerbet alcohols themselves can be used to prepare a variety of derivatives, the ester structure of this compound offers several handles for chemical modification. aocs.org Potential strategies include:

Modification of the Stearate Chain : Replacing stearic acid with functionalized carboxylic acids could introduce new properties. For example, using a hydroxylated fatty acid (like 12-hydroxystearic acid) could create a derivative with increased polarity and different surface-active properties.

Ester Linkage Chemistry : While the ester bond is stable, it can be the basis for transesterification reactions to create more complex polymeric or oligomeric structures.

Functionalization of the Alkyl Chains : Although chemically challenging, introducing functional groups onto the long alkyl chains of either the acid or alcohol moiety could create reactive sites for grafting onto polymers or surfaces.

These functionalized derivatives could find applications as reactive plasticizers that covalently bond into a polymer matrix, preventing migration permanently. They could also be used as lubricant additives that offer multiple functions, such as lubricity and dispersancy, within a single molecule.

Cross-Disciplinary Research at the Interface of Chemistry and Materials Science

The development and application of this compound is a prime example of research at the interface of chemistry and materials science. This synergy is crucial for innovation:

Synthetic Chemistry : Chemists focus on designing and optimizing the synthesis of the ester, including developing greener and more efficient catalytic processes. nbinno.com They also explore pathways to create the novel functionalized derivatives described above. semanticscholar.org

Materials Science : Materials scientists and engineers take these novel molecules and evaluate their performance in real-world applications. This involves characterizing their impact on polymer properties (mechanical, thermal) and their performance in lubricant formulations (tribological testing). researchgate.net

The feedback loop between these disciplines is essential. For instance, if a material scientist finds that this compound has excellent low-temperature properties but limited compatibility with a specific polymer, a chemist can then work on designing a derivative with modified polarity to improve that compatibility. This collaborative approach accelerates the discovery and deployment of new high-performance materials.

Addressing Sustainability Challenges in Ester Synthesis and Application

While this compound offers sustainability benefits due to its biodegradability, significant challenges remain in its lifecycle, particularly in its synthesis. Traditional esterification often relies on high temperatures and acid catalysts, which are energy-intensive and can generate waste. nbinno.com Addressing these challenges is a key area of research, focusing on the principles of green chemistry.

One of the most promising approaches is the use of enzymatic catalysis, particularly with lipases. nbinno.comnih.gov This method offers several advantages:

Mild Reaction Conditions : Enzymes operate at lower temperatures and pressures, reducing energy consumption. nbinno.com

High Selectivity : Lipases are highly specific, leading to purer products with fewer by-products and simplifying downstream purification. nbinno.com

Reduced Waste : Enzymatic reactions can often be run without solvents, eliminating a major source of chemical waste. nbinno.com

Another green technology being explored is microwave-assisted synthesis, which can dramatically reduce reaction times and improve energy efficiency. nbinno.com On the application side, the focus remains on biodegradability. Ensuring that the final formulations containing these esters are "readily biodegradable" according to standardized tests (like OECD 301B) is crucial for their acceptance as environmentally friendly products. lube-media.com

Table 3: Comparison of Synthesis Methods for Esters
MethodCatalystConditionsAdvantagesDisadvantages
Traditional EsterificationInorganic Acid (e.g., p-toluenesulfonic acid)High Temperature (>150°C)Low catalyst cost, well-establishedEnergy-intensive, potential for side reactions, catalyst removal needed
Enzymatic CatalysisLipase (B570770) (e.g., Lipozyme® 435)Mild Temperature (60-90°C)High selectivity, low energy use, minimal waste, green. researchgate.netHigher initial catalyst cost, potential for slower reaction rates. researchgate.net
Microwave-Assisted SynthesisVariousRapid heatingGreatly reduced reaction times, high energy efficiency. nbinno.comRequires specialized equipment, scalability can be a challenge.

Methodological Innovations in Characterization and Computational Approaches

As this compound and its derivatives are used in more advanced applications, the methods for characterizing their properties and performance must also evolve. Standard analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are effective for confirming the structure and purity of Guerbet esters. researchgate.net Spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) are used to monitor chemical interactions, for example, between a plasticizer and a polymer matrix. acs.org

A significant emerging trajectory is the use of computational approaches, particularly molecular dynamics (MD) simulations. mdpi.commdpi.com These simulations allow researchers to model the behavior of molecules at the atomic level, providing insights that are difficult or impossible to obtain through physical experiments alone. mdpi.com Potential applications for MD simulations in the study of this compound include:

Predicting Lubricant Performance : Simulating the interaction of ester molecules with metal surfaces under shear can help predict friction coefficients and load-bearing capacity, guiding the design of better lubricants. mdpi.compreprints.orgmdpi.com

Modeling Polymer-Plasticizer Interactions : Simulations can quantify the compatibility between an ester and a polymer, predict the effect on the glass transition temperature, and model the diffusion of the plasticizer within the polymer matrix. mdpi.com

Guiding Synthesis : By predicting the properties of hypothetical molecules, computational chemistry can help prioritize which derivatives are most promising to synthesize in the lab.

These computational tools, combined with advanced analytical techniques, will be instrumental in overcoming future challenges and unlocking the full potential of this compound in materials science. acs.orgnottingham.ac.uk

Q & A

Basic Research Questions

Q. How can researchers verify the identity and purity of 2-octyldodecyl stearate in synthetic batches?

  • Methodology :

  • Chromatographic Analysis : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a flame ionization detector (FID) to compare retention times against certified reference materials (CRMs) .
  • Mass Spectrometry : Confirm molecular weight (565.01 g/mol) and fragmentation patterns via electrospray ionization mass spectrometry (ESI-MS) .
  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C NMR spectra to verify branching in the 2-octyldodecyl chain and ester linkage .

Q. What experimental conditions are critical for synthesizing this compound with high yield?

  • Methodology :

  • Catalyzed Esterification : Use stearic acid (C18:0) and 2-octyldodecanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) at 110–130°C with inert gas purging to prevent oxidation .
  • Solvent Selection : Toluene or xylene as azeotropic agents to remove water and drive equilibrium toward ester formation .
  • Post-Synthesis Purification : Employ vacuum distillation or silica gel column chromatography to isolate the ester from unreacted alcohols/acids .

Q. How can researchers assess the stability of this compound under varying pH conditions?

  • Methodology :

  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 1–14) at 37°C. Monitor degradation via thin-layer chromatography (TLC) or quantify free stearic acid using titration .
  • Kinetic Analysis : Calculate hydrolysis rate constants (kk) and half-life (t1/2t_{1/2}) under acidic/alkaline conditions to model shelf-life .

Advanced Research Questions

Q. What advanced techniques resolve contradictions in reported physicochemical properties (e.g., density, solubility) of this compound?

  • Methodology :

  • Density Gradient Analysis : Use a vibrating-tube densitometer to measure density (reported as ~0.856 g/cm³ at 25°C) and validate against computational models (e.g., COSMO-RS) .
  • Solubility Parameter Determination : Apply Hansen solubility parameters (HSPs) via turbidimetric titration to reconcile discrepancies in water insolubility vs. organic solvent compatibility .

Q. How can researchers design experiments to probe the molecular interactions of this compound in lipid bilayer models?

  • Methodology :

  • Langmuir-Blodgett Monolayers : Measure surface pressure-area (π\pi-A) isotherms to study packing behavior and phase transitions .
  • Fluorescence Anisotropy : Incorporate fluorescent probes (e.g., DPH) to assess membrane fluidity modulation by the branched alkyl chain .
  • Molecular Dynamics (MD) Simulations : Model interactions with phospholipids (e.g., DPPC) to predict permeability and diffusion coefficients .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible in vitro studies?

  • Methodology :

  • Quality-by-Design (QbD) : Optimize reaction parameters (temperature, catalyst concentration) via factorial design experiments .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of esterification progress .
  • Statistical Control Charts : Track critical quality attributes (CQAs) like purity (>95%) and residual alcohol content across batches .

Data Contradiction Analysis

Q. Why do some studies report this compound as a liquid while others describe it as semi-solid?

  • Resolution :

  • Temperature Dependency : The compound’s melting point (~36–38°C) is near ambient conditions. Storage temperature fluctuations during characterization (e.g., DSC vs. visual observation) may explain discrepancies .
  • Impurity Effects : Trace amounts of unsaturated analogs (e.g., oleate) or residual alcohols can lower crystallization points, altering physical state .

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